Glucocorticoid receptor agonist-3 Ala-Ala-Mal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

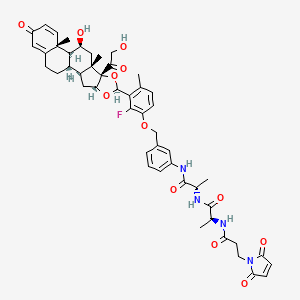

C49H55FN4O12 |

|---|---|

Molecular Weight |

911.0 g/mol |

IUPAC Name |

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46-,47-,48-,49+/m0/s1 |

InChI Key |

BISHTACTVXELTJ-VFAPTOKSSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Discovery and Synthesis of a Novel Peptide-Conjugated Glucocorticoid Receptor Agonist

Topic: Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal Content Type: An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "this compound" does not correspond to a known entity in publicly available scientific literature. This document, therefore, presents a representative discovery and synthesis pathway for a hypothetical peptide-drug conjugate of this class, based on established principles of medicinal chemistry, peptide synthesis, and glucocorticoid receptor pharmacology.

Introduction: The Rationale for a Selective, Peptide-Targeted Glucocorticoid Receptor Agonist

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents, widely used in the treatment of autoimmune diseases, inflammatory conditions, and certain cancers.[1][2][3] Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes.[4][5][6] Upon binding to a GC, the GR can act through two primary genomic mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.[2][5] This mechanism is also associated with many of the undesirable side effects of GC therapy, such as metabolic dysregulation and skin atrophy.[1][3]

-

Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and other inflammatory mediators.[2][4][5]

The discovery of selective glucocorticoid receptor agonists (SEGRAs) or modulators (SEGRMs) aims to dissociate the beneficial transrepression effects from the side-effect-associated transactivation.[3][7][8] This can be achieved by developing ligands that induce a specific GR conformation favoring the monomeric state.[9][10]

This whitepaper outlines a hypothetical discovery and development pathway for "this compound" (hereafter GR-Ag-3-AAM), a novel SEGRA conjugated to a dipeptide-maleimide moiety. The peptide component (Ala-Ala) can serve various purposes, such as modifying solubility or acting as a substrate for specific proteases, while the maleimide group allows for specific conjugation, for instance, to a targeting protein.[11][12][13] The integration of a small molecule SEGRA with a peptide component represents a next-generation therapeutic strategy to enhance efficacy and safety.[14][15][16]

Glucocorticoid Receptor Signaling Pathways

The biological effects of GR agonists are mediated through complex signaling cascades. Understanding these pathways is critical for designing selective modulators.

Classical Genomic Signaling

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs).[4][7] Ligand binding triggers a conformational change, dissociation from the HSP complex, and translocation of the GR into the nucleus.[4][17] There, it can either activate or repress gene expression through the mechanisms of transactivation and transrepression, respectively.

Non-Genomic Signaling

Glucocorticoids can also elicit rapid cellular responses that do not require gene transcription.[5][17][18] These non-genomic effects can be mediated by membrane-bound GR (mGR) or through the interaction of the cytoplasmic GR with various kinase signaling pathways, such as PI3K and MAPKs.[5][18]

Discovery and Synthesis Workflow

The development of GR-Ag-3-AAM would follow a structured workflow, from initial hit identification to the final peptide-drug conjugate.

Synthesis Protocols

The synthesis of GR-Ag-3-AAM is a multi-stage process involving the preparation of the core agonist molecule, the peptide-linker, and their subsequent conjugation.

Hypothetical Synthesis of GR-Ag-3 Core

The synthesis of a novel non-steroidal SEGRA often involves building a core scaffold designed to fit into the GR ligand-binding domain.[19][20][21] The following is a representative synthetic route.

Protocol:

-

Step 1: Sonogashira Coupling. An appropriately substituted 5-amino-4-iodopyrimidine is coupled with a chiral alkyne intermediate under palladium catalysis to form the core heterocyclic structure.[19]

-

Step 2: Base-Mediated Cyclization. The coupled product undergoes an intramolecular cyclization reaction in the presence of a strong base (e.g., sodium hydride) to form the fused ring system characteristic of many non-steroidal GR agonists.[19]

-

Step 3: Functional Group Interconversion. A terminal functional group (e.g., an ester) on a side chain is hydrolyzed to a carboxylic acid.

-

Step 4: Amide Coupling. The resulting carboxylic acid is activated (e.g., with HATU) and coupled with a primary amine containing a protected thiol (e.g., S-trityl cysteamine) to introduce a handle for conjugation.

-

Step 5: Deprotection. The thiol protecting group is removed under acidic conditions to yield the final GR-Ag-3 core molecule with a free sulfhydryl group.

Synthesis of Ala-Ala-Maleimide Linker

The peptide-linker component is synthesized using standard solid-phase peptide synthesis (SPPS).

Protocol:

-

Resin Loading: The C-terminal alanine is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).

-

Fmoc Deprotection: The Fmoc protecting group on the first alanine is removed using a solution of 20% piperidine in DMF.

-

Peptide Coupling: The second Fmoc-protected alanine is activated (e.g., with HBTU/DIPEA) and coupled to the resin-bound alanine.

-

Fmoc Deprotection: The Fmoc group of the N-terminal alanine is removed.

-

Maleimide Functionalization: 3-Maleimidopropionic acid is activated and coupled to the N-terminus of the dipeptide.

-

Cleavage and Deprotection: The completed peptide-linker is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: The crude product is purified by reverse-phase HPLC.

Conjugation of GR-Ag-3 to Ala-Ala-Maleimide

The final conjugation step utilizes the specific reaction between the maleimide group on the peptide and the thiol group on the GR agonist.

Protocol:

-

The thiol-containing GR-Ag-3 is dissolved in a phosphate buffer (pH 7.0) containing a co-solvent like DMF or DMSO.

-

The Ala-Ala-Maleimide linker is added in a slight molar excess (e.g., 1.2 equivalents).

-

The reaction is stirred at room temperature and monitored by LC-MS until the starting materials are consumed.

-

The final product, GR-Ag-3-AAM, is purified by reverse-phase HPLC.

Experimental Evaluation Protocols

A series of in vitro assays are required to characterize the pharmacological profile of the novel conjugate.

GR Binding Affinity Assay

Principle: This assay measures the ability of the test compound to displace a fluorescently labeled ligand from the GR ligand-binding domain (LBD). Methodology:

-

A solution of purified, recombinant human GR-LBD is incubated with a fluorescent GR ligand (e.g., Fluormone™ GS1).

-

Serial dilutions of the test compound (GR-Ag-3-AAM) and a reference agonist (e.g., dexamethasone) are added.

-

The mixture is incubated to reach equilibrium.

-

Fluorescence polarization (FP) is measured. Binding of the large GR protein to the small fluorescent ligand results in a high FP signal. Displacement by the test compound causes the FP signal to decrease.

-

The IC₅₀ value (concentration of compound that displaces 50% of the fluorescent ligand) is calculated.

GR Nuclear Translocation Assay

Principle: This high-content imaging assay quantifies the movement of GR from the cytoplasm to the nucleus upon agonist binding.[22][23] Methodology:

-

HEK293 cells stably expressing GFP-tagged human GR are seeded in 96-well plates.[22]

-

Cells are treated with various concentrations of the test compound.

-

After incubation (e.g., 1 hour), cells are fixed and stained with a nuclear counterstain (e.g., Hoechst).

-

Plates are imaged on a high-content analysis system.

-

Image analysis software quantifies the ratio of nuclear to cytoplasmic GFP fluorescence.

-

The EC₅₀ value for translocation is determined from the dose-response curve.

GR Transactivation and Transrepression Assays

Principle: These cell-based reporter assays measure the functional consequence of GR activation. Methodology (Transactivation):

-

A549 cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a GRE-containing promoter.

-

Cells are treated with serial dilutions of the test compound.

-

After 18-24 hours, cells are lysed, and luciferase activity is measured via luminescence.

-

The EC₅₀ and Eₘₐₓ (relative to dexamethasone) for transactivation are calculated.

Methodology (Transrepression):

-

HeLa cells are co-transfected with a luciferase reporter plasmid driven by an NF-κB-responsive promoter and a plasmid constitutively expressing the human GR.

-

Gene expression is stimulated with an inflammatory agent (e.g., TNF-α).

-

Simultaneously, cells are treated with serial dilutions of the test compound.

-

After 6-8 hours, luciferase activity is measured.

-

The IC₅₀ for the repression of NF-κB-driven transcription is calculated.

Data Presentation

The data from the experimental evaluation would be compiled to compare the novel conjugate against a standard glucocorticoid like dexamethasone.

Table 1: Pharmacological Profile of GR-Ag-3-AAM

| Parameter | Assay Type | GR-Ag-3-AAM | Dexamethasone (Reference) |

| Binding Affinity | |||

| GR Binding IC₅₀ (nM) | Fluorescence Polarization | 2.5 | 5.1 |

| Functional Activity | |||

| GR Translocation EC₅₀ (nM) | High-Content Imaging | 3.2 | 6.8 |

| Genomic Activity | |||

| GRE Transactivation EC₅₀ (nM) | Luciferase Reporter | 150.7 | 8.5 |

| GRE Transactivation Eₘₐₓ (%) | Luciferase Reporter | 15% | 100% |

| NF-κB Transrepression IC₅₀ (nM) | Luciferase Reporter | 4.1 | 6.2 |

Data presented are hypothetical and for illustrative purposes only.

The data in Table 1 illustrate the desired profile of a selective GR agonist: high binding affinity and potent transrepression activity, but significantly reduced transactivation potential compared to the classical steroid, dexamethasone.

Conclusion

The conceptual framework for the discovery and synthesis of "this compound" demonstrates a modern approach to drug development. By combining a non-steroidal, selective GR agonist core with a peptide-maleimide linker, this strategy aims to create a therapeutic agent with an improved safety profile. The dissociation of transrepression from transactivation activities, as evidenced by the hypothetical data, is the key objective in the search for safer anti-inflammatory therapies.[1][3][8] The detailed protocols for synthesis and evaluation provide a roadmap for researchers in the field to develop next-generation GR-targeted therapeutics.

References

- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journey through discovery of 75 years glucocorticoids: evolution of our knowledge of glucocorticoid receptor mechanisms in rheumatic diseases | Annals of the Rheumatic Diseases [ard.bmj.com]

- 3. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extra-adrenal glucocorticoid biosynthesis: Implications for autoimmune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 8. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DRUG-PEPTIDE CONJUGATES: SOLID PHASE SYNTHESIS AND MASS SPECTROMETRIC CHARACTERIZATION - ProQuest [proquest.com]

- 13. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety | Semantic Scholar [semanticscholar.org]

- 15. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - ProQuest [proquest.com]

- 16. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress | MDPI [mdpi.com]

- 17. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Synthesis of two potent glucocorticoid receptor agonists labeled with carbon-14 and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of new selective glucocorticoid receptor agonist leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. innoprot.com [innoprot.com]

- 23. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

"Glucocorticoid receptor agonist-3 Ala-Ala-Mal" mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal

Topic: Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction and Compound Classification

This compound is classified as an antibody-drug conjugate (ADC).[1][2] It is composed of an anti-human Tumor Necrosis Factor-alpha (TNFα) antibody linked to a glucocorticoid receptor (GR) agonist payload.[1][2][3] The "Ala-Ala-Mal" component signifies a linker system, likely involving alanine-alanine dipeptide and a maleimide group, used to attach the GR agonist to the antibody. This ADC is designed for the targeted delivery of a potent anti-inflammatory glucocorticoid to tissues or cells characterized by high TNFα expression, which is a hallmark of many autoimmune and inflammatory diseases.[1] The therapeutic rationale is to concentrate the glucocorticoid's potent anti-inflammatory activity at the site of inflammation, thereby maximizing efficacy while potentially minimizing systemic side effects associated with conventional glucocorticoid therapy.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Upon targeted delivery and internalization into the cell, the glucocorticoid agonist payload is released and acts on the intracellular glucocorticoid receptor. The physiological and pharmacological effects of glucocorticoids are mediated by the GR, a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[4][5] The GR is expressed in nearly every cell of the body and regulates a vast number of genes controlling metabolism, development, and the immune response.[4][6] The mechanism of action can be broadly divided into genomic and non-genomic pathways.

Genomic Mechanisms

The classical genomic effects are mediated by the binding of the GR to specific DNA sequences, known as Glucocorticoid Response Elements (GREs), or by interacting with other transcription factors.[4][7]

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and immunophilins.[5][8] Ligand binding triggers a conformational change in the GR, leading to its dissociation from this complex. The activated GR-ligand complex then rapidly translocates into the nucleus.[7][9]

Once in the nucleus, the GR can modulate gene expression in several ways:

-

Transactivation: As a homodimer, the GR binds directly to GREs in the promoter regions of target genes, typically leading to the increased transcription of anti-inflammatory proteins like annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[4][10] However, this mechanism is also associated with many of the metabolic side effects of glucocorticoids.[11][12]

-

Transrepression: The activated GR monomer can repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][13] This "tethering" mechanism prevents NF-κB and AP-1 from effectively driving the transcription of cytokines, chemokines, and adhesion molecules that fuel the inflammatory response.[5][14]

-

Negative GREs (nGREs): GR homodimers can also bind to negative GREs, which are distinct DNA sequences, to directly repress the expression of certain genes.[8]

The anti-inflammatory efficacy of glucocorticoids is largely attributed to the mechanism of transrepression.[5][11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound CAS#: 3014393-35-9 [chemicalbook.com]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

"Glucocorticoid receptor agonist-3 Ala-Ala-Mal" structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid receptor agonist-3 Ala-Ala-Mal is a key component of a targeted therapeutic strategy, specifically as the payload in an antibody-drug conjugate (ADC). This ADC links a potent glucocorticoid receptor agonist to a human tumor necrosis factor-alpha (hTNFα) antibody. This innovative approach is designed for the treatment of autoimmune and inflammatory diseases. By combining the broad anti-inflammatory effects of a glucocorticoid with the specific targeting of an anti-TNFα antibody, this conjugate aims to deliver the therapeutic agent directly to inflamed tissues, thereby enhancing efficacy and minimizing systemic side effects.

The core of this molecule is a synthetic glucocorticoid that activates the glucocorticoid receptor, a key regulator of inflammatory responses. The "Ala-Ala-Mal" component refers to a linker system composed of two alanine residues and a maleimide group. This linker is designed to be stable in circulation but allows for the release of the glucocorticoid agonist within the target cell.

Chemical Structure and Properties

The "this compound" is the drug-linker component of an antibody-drug conjugate. The structure of this specific glucocorticoid agonist linked to the Ala-Ala-Mal moiety has been identified through chemical databases and is detailed in patent literature.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3014393-35-9 | [1][2][3][4] |

| Molecular Formula | C49H55FN4O12 | [4] |

| Molecular Weight | 910.98 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| SMILES | OCC([C@]12[C@@]3(--INVALID-LINK--=CC(C=C5)=O)C)([H])--INVALID-LINK--O">C@@([H])C[C@@]1(C)[C@]2(O)C(=O)CO)O[C@H]1c2cc(ccc2OC)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CCN2C(=O)C=CC2=O | [1] |

| InChI | InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46-,47-,48-,49+/m0/s1 | [1] |

Signaling Pathways

This antibody-drug conjugate engages two distinct and critical signaling pathways in the context of inflammation: the TNFα signaling pathway and the Glucocorticoid Receptor signaling pathway.

Anti-TNFα Antibody Mechanism of Action

The antibody component of the conjugate targets and neutralizes tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine. By binding to both soluble and transmembrane TNFα, the antibody prevents its interaction with TNF receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling.

Caption: Anti-TNFα antibody blocks TNFα-mediated inflammation.

Glucocorticoid Receptor Signaling Pathway

Upon release within the target cell, the glucocorticoid receptor agonist diffuses through the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus. In the nucleus, the activated GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.

References

Preliminary Investigation of Anti-TNFα Antibody-Glucocorticoid Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of anti-Tumor Necrosis Factor-alpha (TNFα) antibody-glucocorticoid conjugates. This novel class of antibody-drug conjugates (ADCs) aims to enhance the therapeutic index of glucocorticoids by targeting their potent anti-inflammatory activity directly to sites of inflammation characterized by TNFα expression, thereby minimizing systemic side effects.

Introduction

Tumor Necrosis Factor-alpha (TNFα) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] While anti-TNFα monoclonal antibodies have revolutionized the treatment of these conditions, a significant portion of patients either do not respond or lose response over time. Glucocorticoids remain one of the most effective and broadly used anti-inflammatory therapies, but their long-term use is limited by a well-documented and severe side effect profile.

Anti-TNFα antibody-glucocorticoid conjugates represent a promising strategy to overcome these limitations. By linking a potent glucocorticoid payload to an anti-TNFα antibody, these conjugates are designed to selectively deliver the anti-inflammatory agent to cells and tissues with high concentrations of TNFα, primarily activated immune cells. This targeted delivery is hypothesized to increase local efficacy while reducing the systemic exposure and associated adverse effects of the glucocorticoid.[2]

Mechanism of Action

The mechanism of action of anti-TNFα antibody-glucocorticoid conjugates is twofold:

-

TNFα Neutralization: The antibody component of the conjugate binds to and neutralizes soluble and membrane-bound TNFα, thereby inhibiting its pro-inflammatory signaling cascade.

-

Targeted Glucocorticoid Delivery: Upon binding to membrane-bound TNFα on the surface of activated immune cells, the conjugate is internalized.[3] Inside the cell, the linker connecting the antibody and the glucocorticoid is cleaved, releasing the active glucocorticoid payload directly into the cytoplasm. The released glucocorticoid then binds to its intracellular receptor, initiating a downstream signaling cascade that results in the potent suppression of inflammatory gene expression.

This targeted approach leads to a synergistic anti-inflammatory effect by simultaneously blocking a key inflammatory cytokine and delivering a potent anti-inflammatory agent directly to the source of inflammation.

Data Presentation

The following tables summarize the available quantitative data from preclinical and clinical investigations of anti-TNFα antibody-glucocorticoid conjugates, with a focus on the clinical candidate ABBV-3373.

Table 1: Preclinical In Vivo Efficacy of Anti-TNFα-Glucocorticoid Receptor Modulator (GRM) ADCs

| Animal Model | Treatment Group | Dose | Outcome | Reference |

| Collagen-Induced Arthritis (Mouse) | Anti-TNF-GRM ADC | 10 mg/kg (single dose) | Complete inhibition of arthritis for over 30 days.[4] | [4] |

| Anti-TNF mAb | Not specified | Partially inhibited disease.[2] | [2] | |

| Contact Hypersensitivity (Mouse) | Murine surrogate anti-TNF-GRM ADC | Not specified | Significantly inhibited inflammatory responses with minimal effect on systemic glucocorticoid biomarkers.[3] | [3] |

Table 2: Phase IIa Clinical Trial Efficacy of ABBV-3373 in Rheumatoid Arthritis (12 weeks)

| Treatment Group | N | Change from Baseline in DAS28-CRP | p-value (vs. historical adalimumab) | Reference |

| ABBV-3373 (100 mg EOW) | 31 | -2.65 | 0.022 | [5] |

| Historical Adalimumab | - | -2.13 | - | [5] |

| In-trial Adalimumab (80 mg EOW) | 17 | -2.51 | - | [6] |

DAS28-CRP: Disease Activity Score 28 using C-reactive protein; EOW: every other week.

Table 3: Pharmacokinetic Parameters of ABBV-3373 in Healthy Volunteers (Single Dose)

| Dose and Route | Cmax (μg/mL) | AUCinf (μg·h/mL) | T1/2 (days) |

| 30 mg SC | 1.48 | 670 | 6.24 |

| 100 mg SC | 4.83 | 1580 | Not Reported |

| 300 mg SC | 27.9 | 13200 | 8.23 |

| 30 mg IV | 9.72 | 1630 | 7.75 |

| 300 mg IV | 84.4 | 23200 | 9.86 |

| 900 mg IV | 250-295 | 74400 | 12.1 |

Cmax: Maximum serum concentration; AUCinf: Area under the concentration-time curve from time zero to infinity; T1/2: Half-life; SC: Subcutaneous; IV: Intravenous.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical investigation of anti-TNFα antibody-glucocorticoid conjugates.

Synthesis of an Anti-TNFα Antibody-Glucocorticoid Conjugate

This protocol describes a general method for conjugating a glucocorticoid payload containing a maleimide group to a reduced anti-TNFα antibody.

Materials:

-

Anti-TNFα monoclonal antibody

-

Glucocorticoid-linker-maleimide payload

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Antibody Preparation:

-

Dissolve the anti-TNFα antibody in PBS at a concentration of 2-10 mg/mL.

-

To reduce interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate the mixture for 30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation of sulfhydryl groups.

-

-

Payload Preparation:

-

Dissolve the glucocorticoid-linker-maleimide payload in anhydrous DMSO to create a stock solution of 1-10 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the payload stock solution to the reduced antibody solution while gently stirring.

-

Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the antibody-drug conjugate from unreacted payload and other reagents using a pre-equilibrated SEC column.

-

Elute the conjugate with PBS and collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the conjugate by SEC.

-

In Vitro TNFα Neutralization Assay (L929 Cytotoxicity Assay)

This assay measures the ability of the anti-TNFα antibody-glucocorticoid conjugate to neutralize the cytotoxic effect of TNFα on L929 murine fibroblast cells.[7]

Materials:

-

L929 cells (ATCC CCL-1)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Recombinant human TNFα

-

Actinomycin D

-

Anti-TNFα antibody-glucocorticoid conjugate

-

MTT or other cell viability reagent

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed L929 cells in a 96-well plate at a density of 3 x 10^5 cells/well and incubate overnight.[7]

-

-

Treatment Preparation:

-

Prepare serial dilutions of the anti-TNFα antibody-glucocorticoid conjugate.

-

Prepare a solution containing a final concentration of 100 ng/mL TNFα and 2 µg/mL Actinomycin D.[7]

-

-

Cell Treatment:

-

Add the diluted conjugate and the TNFα/Actinomycin D solution to the respective wells.

-

Include control wells with cells only, cells with TNFα/Actinomycin D only, and cells with conjugate only.

-

Incubate the plate for 16-24 hours at 37°C.

-

-

Cell Viability Assessment:

-

Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the conjugate and determine the IC50 value (the concentration of the conjugate that inhibits 50% of TNFα-induced cytotoxicity).

-

Collagen-Induced Arthritis (CIA) Mouse Model

This model is widely used to evaluate the efficacy of anti-arthritic therapies.

Materials:

-

DBA/1 mice (or other susceptible strain)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Anti-TNFα antibody-glucocorticoid conjugate

-

Calipers for paw thickness measurement

-

Arthritis scoring system

Procedure:

-

Immunization (Day 0):

-

Emulsify type II collagen in CFA.

-

Inject the emulsion intradermally at the base of the tail of the mice.

-

-

Booster Immunization (Day 21):

-

Emulsify type II collagen in IFA.

-

Administer a booster injection of the emulsion.

-

-

Disease Monitoring:

-

Beginning around day 21, monitor the mice daily for signs of arthritis, including paw swelling and erythema.

-

Measure paw thickness using calipers.

-

Score the severity of arthritis in each paw based on a scale (e.g., 0-4), with a maximum total score per mouse.

-

-

Treatment:

-

Once arthritis is established (e.g., arthritis score ≥ 2), randomize the mice into treatment groups.

-

Administer the anti-TNFα antibody-glucocorticoid conjugate, control antibody, or vehicle according to the study design.

-

-

Efficacy Evaluation:

-

Continue to monitor and score arthritis severity and measure paw swelling throughout the treatment period.

-

At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

References

- 1. news.abbvie.com [news.abbvie.com]

- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of ABBV-3373, a Novel Anti-Tumor Necrosis Factor Glucocorticoid Receptor Modulator Antibody-Drug Conjugate, in Adults with Moderate-to-Severe Rheumatoid Arthritis Despite Methotrexate Therapy: A Randomized, Double-Blind, Active-Controlled Proof-of-Concept Phase IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Humanization and Characterization of an Anti-Human TNF-α Murine Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

Role of Ala-Ala-Mal linker in glucocorticoid receptor agonist ADCs

An In-depth Technical Guide to the Role of the Ala-Ala-Maleimide Linker in Glucocorticoid Receptor Agonist Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) are a rapidly evolving class of therapeutics designed to deliver potent payloads to specific cell types. While historically focused on oncology, the application of ADC technology is expanding into immunology. A key innovation in this space is the development of ADCs that deliver glucocorticoid receptor (GR) agonists to immune cells, aiming to concentrate their potent anti-inflammatory effects while minimizing systemic side effects. The linker connecting the antibody to the GR agonist payload is a critical component influencing the ADC's stability, efficacy, and safety. This technical guide provides a detailed examination of the Ala-Ala-Maleimide linker, a protease-cleavable system exemplified in the clinical development of immunology ADCs such as AbbVie's ABBV-3373. We will explore its chemical structure, mechanism of action, and the specific advantages it offers, supported by quantitative data and detailed experimental protocols.

Introduction to Glucocorticoid Receptor Agonist ADCs

Glucocorticoids (GCs) are powerful anti-inflammatory and immunosuppressive agents, but their systemic use is limited by significant on-target toxicities affecting nearly every organ system.[1] The strategic goal of a GR agonist ADC is to harness the therapeutic power of GCs by targeting them specifically to activated immune cells involved in inflammatory diseases, such as rheumatoid arthritis. This is achieved by conjugating a GR agonist payload to a monoclonal antibody (mAb) that targets a surface protein on these cells, for instance, Tumor Necrosis Factor (TNF).[2]

The success of such an ADC hinges on the linker's properties. An ideal linker must be highly stable in systemic circulation to prevent premature drug release and then be efficiently cleaved to release the active payload upon internalization into the target cell.[3] The Ala-Ala-Maleimide system represents a significant advancement in this area, offering a balance of stability and controlled, protease-mediated release.

The Ala-Ala-Maleimide Linker System

The Ala-Ala-Maleimide linker is a protease-cleavable system designed for stability in circulation and efficient payload release within the lysosome of a target cell. It consists of three key components:

-

Maleimide (Mal): A reactive group that forms a stable covalent thioether bond with cysteine residues on the antibody. This is a common and well-established method for ADC conjugation.[3][][5]

-

Alanine-Alanine (Ala-Ala) Dipeptide: This dipeptide sequence serves as the cleavage site for lysosomal proteases, particularly cathepsins.[6] Cathepsins are overexpressed in the lysosomes of many cell types, including activated immune cells. Upon ADC internalization, these enzymes recognize and cleave the peptide bond, initiating the payload release sequence.

-

Self-Immolative Spacer (e.g., PABC): Often, a para-aminobenzyl carbamate (PABC) spacer is placed between the dipeptide and the drug. Once the dipeptide is cleaved by cathepsins, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, fully active GR agonist payload.[6]

Mechanism of Action and Payload Release

The mechanism of a GR-agonist ADC utilizing an Ala-Ala-Mal linker follows a precise sequence of events, ensuring targeted drug delivery and activation.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharmaspec.com [biopharmaspec.com]

Initial studies of glucocorticoid receptor modulator payloads for ADCs

An In-depth Technical Guide to Initial Studies of Glucocorticoid Receptor Modulator Payloads for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have revolutionized targeted therapy, primarily in oncology, by combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. Recently, this paradigm has been extended to non-oncological applications, particularly for the treatment of inflammatory and autoimmune diseases. A promising approach in this area is the use of glucocorticoid receptor modulators (GRMs) as ADC payloads. Glucocorticoids are highly effective anti-inflammatory agents, but their systemic use is often limited by severe side effects.[1][2] By conjugating a GRM to an antibody that targets specific immune cells or inflamed tissues, the therapeutic agent can be delivered directly to the site of action, potentially increasing efficacy while minimizing systemic exposure and associated toxicities.[2][3][4]

This technical guide provides a comprehensive overview of the initial preclinical studies of GRM payloads for ADCs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Core Signaling Pathway: Glucocorticoid Receptor Action

The mechanism of action for a GRM payload relies on the classical glucocorticoid receptor signaling pathway. After being released from the ADC within the target cell, the GRM payload diffuses into the cytoplasm and binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GRM-GR complex into the nucleus. Inside the nucleus, the complex modulates the transcription of target genes, typically upregulating anti-inflammatory genes and downregulating pro-inflammatory genes.[5]

Key Initial Studies and Quantitative Data

Initial research has focused on conjugating well-established glucocorticoids like dexamethasone, as well as novel proprietary GRMs, to antibodies targeting antigens on activated immune and endothelial cells.

Anti-CD163 Dexamethasone ADC for Macrophage Targeting

One of the pioneering studies involved targeting the CD163 scavenger receptor, which is highly expressed on activated macrophages in inflammatory diseases.[6]

| Parameter | Value | Target/Cell Line | Reference |

| Antibody | Mouse anti-rat CD163 | CD163 | [6] |

| Payload | Dexamethasone | Glucocorticoid Receptor | [6] |

| Linker | Biodegradable (succinate-based) | N/A | [6][7] |

| Avg. DAR | 4 | N/A | [6][7] |

| In Vitro Activity | Potent reduction of LPS-induced TNF-α secretion | Rat Macrophages | [6][7] |

| In Vivo Efficacy | ~50-fold more potent than free dexamethasone | Lewis Rats (LPS model) | [6] |

| Systemic Effects | No thymus apoptosis or cortisol suppression at equipotent dose | Lewis Rats | [6] |

Anti-E-selectin Dexamethasone ADC for Endothelial Cell Targeting

Activated endothelial cells at sites of inflammation upregulate E-selectin, making it an attractive target for delivering anti-inflammatory agents.[3][8]

| Parameter | Value | Target/Cell Line | Reference |

| Antibody | Mouse anti-human E-selectin (H18/7) | E-selectin (CD62E) | [3][8] |

| Payload | Dexamethasone | Glucocorticoid Receptor | [3][8] |

| Linker | Covalent attachment via succinate linker | N/A | [8] |

| Avg. DAR | Not specified, but conjugate MW confirmed | N/A | [9] |

| Binding | Selectively binds to TNF-α-stimulated endothelial cells | HUVEC | [8][10] |

| Internalization | Confirmed via microscopy; routed to lysosomal compartments | HUVEC | [8][11] |

| In Vitro Activity | Down-regulation of pro-inflammatory IL-8 gene expression | HUVEC | [3][8] |

ABBV-319: An Anti-CD19 GRM-ADC for B-Cell Malignancies

This ADC represents a shift towards an oncology application, targeting CD19 on malignant B-cells with a novel, highly potent GRM payload.[12][13]

| Parameter | Value | Target/Cell Line | Reference |

| Antibody | Afucosylated anti-CD19 mAb | CD19 | [12][14] |

| Payload | Novel GRM Agonist | Glucocorticoid Receptor | [12][14] |

| Linker | Alanine-alanine protease-cleavable dipeptide | N/A | [12][14] |

| Payload Potency | ~25x > Dexamethasone; >300x > Prednisolone | Malignant B-cell lines | [12][14] |

| EC50 (Viability) | 0.003 - 1.15 nM | Panel of DLBCL cell lines | [12] |

| In Vivo Efficacy | Single 10 mg/kg dose induced sustained tumor regression | DLBCL PDX models | [4] |

| Comparison | Superior to repeat dosing of prednisolone at MTD | RS4;11 Xenograft Model | [12][14] |

ABBV-3373: An Anti-TNF GRM-ADC for Inflammatory Diseases

ABBV-3373 is a clinical-stage ADC for autoimmune diseases, using the antibody adalimumab to target transmembrane TNF-α (tmTNF).[15][16][17]

| Parameter | Value | Target/Cell Line | Reference |

| Antibody | Adalimumab | Transmembrane TNF-α | [15][17] |

| Payload | Novel GRM Agonist (Payload 17) | Glucocorticoid Receptor | [15] |

| Linker | Maleimide-Gly-Ala-Ala | N/A | [15] |

| Avg. DAR | 4 | N/A | [15] |

| In Vivo Efficacy | Single 10 mg/kg dose inhibited arthritis >30 days | Mouse Collagen-Induced Arthritis | [15] |

| Human PK (Cmax) | 10.9 µg/mL (100 mg SC); 101 µg/mL (300 mg IV) | Healthy Volunteers | [18] |

| Human Safety | No impact on serum cortisol up to 300 mg dose | Healthy Volunteers | [18][19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these initial findings. Below are summaries of key experimental protocols cited in the foundational studies.

Synthesis and Conjugation of Dexamethasone-ADC (General Protocol)

This protocol outlines the common steps for conjugating dexamethasone to an antibody via its primary amine groups.

-

Dexamethasone Derivatization: Dexamethasone is first derivatized to introduce a linker with a reactive group. A common method is reacting dexamethasone with succinic anhydride to form dexamethasone-hemisuccinate, exposing a terminal carboxylic acid.[6][20]

-

Activation of Carboxyl Group: The carboxyl group on the dexamethasone-linker is activated to facilitate reaction with the antibody. This is often achieved using N-hydroxysuccinimide (NHS) to create a more reactive NHS ester.[6]

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

-

Conjugation Reaction: The activated dexamethasone-linker is added to the antibody solution and incubated for several hours at room temperature or 4°C. The NHS ester reacts with primary amine groups (e.g., on lysine residues) on the antibody to form stable amide bonds.[6]

-

Purification: The resulting ADC is purified from unconjugated payload, linker, and reagents. This is typically done using dialysis, tangential flow filtration, or size exclusion chromatography.

-

Characterization: The final conjugate is characterized to determine the drug-to-antibody ratio (DAR), purity, and endotoxin levels. DAR can be measured using methods like UV-Vis spectroscopy and reverse-phase HPLC.[7]

In Vitro Glucocorticoid Receptor Activity Assay (GRE Reporter Assay)

This assay measures the ability of a compound to activate the GR and drive the transcription of a reporter gene.

-

Cell Line: A human cell line (e.g., K562) is engineered to stably express the human glucocorticoid receptor and a reporter construct, such as a plasmid containing multiple glucocorticoid response elements (GREs) upstream of a luciferase gene.[12]

-

Cell Plating: The reporter cells are seeded into 96-well plates and incubated to allow for cell adherence.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., free GRM payload or the full ADC) and incubated for 24 hours.[12]

-

Lysis and Luciferase Measurement: After incubation, cells are lysed, and a luciferase substrate is added.

-

Data Analysis: The luminescence, which is proportional to GRE-driven gene expression, is measured using a luminometer. The fold change in activity relative to an untreated control is calculated.[12]

In Vivo Mouse Model: Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis that assesses the anti-inflammatory efficacy of test articles.[1][21]

-

Animal Strain: Susceptible mouse strains, such as DBA/1 or B10.RIII, are used.[5][22]

-

Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of type II collagen (e.g., chicken or bovine) and Complete Freund's Adjuvant (CFA).[1][5]

-

Booster (Day 21): A booster injection, typically of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), is administered.[22]

-

Disease Onset and Scoring: Arthritis typically develops 28-35 days after the initial immunization.[1] Animals are monitored daily or every other day, and the severity of arthritis in each paw is scored on a scale of 0-4 based on erythema and swelling.

-

Treatment: The GRM-ADC, control antibody, or vehicle is administered (e.g., via intraperitoneal injection) at a specified time point, such as at the onset of disease or at its peak.[15]

-

Endpoint Analysis: The primary endpoint is the clinical arthritis score over time. Secondary endpoints can include paw thickness measurements, histological analysis of joint destruction, and measurement of systemic biomarkers.

Visualized Workflows and Mechanisms

General Mechanism of Action for a GRM-ADC

The therapeutic strategy of a GRM-ADC involves several sequential steps, from systemic circulation to the ultimate modulation of gene expression within the target cell.

General Experimental Workflow for GRM-ADC Development

The preclinical development and evaluation of a novel GRM-ADC follows a structured, multi-stage workflow to assess its viability as a therapeutic candidate.

References

- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delivery of pharmacologically active dexamethasone into activated endothelial cells by dexamethasone-anti-E-selectin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. chondrex.com [chondrex.com]

- 6. Targeting the hemoglobin scavenger receptor CD163 in macrophages highly increases the anti-inflammatory potency of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective intracellular delivery of dexamethasone into activated endothelial cells using an E-selectin-directed immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. Cellular handling of a dexamethasone-anti-E-selectin immunoconjugate by activated endothelial cells: comparison with free dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A glucocorticoid game changer for B cell cancers [acir.org]

- 15. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ABBV-3373 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. researchgate.net [researchgate.net]

- 19. ABBV-3373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 20. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.amsbio.com [resources.amsbio.com]

Understanding the Molecular Targets of Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Glucocorticoid receptor agonist-3 Ala-Ala-Mal" is an antibody-drug conjugate (ADC) designed for targeted delivery of a potent glucocorticoid receptor (GR) agonist to tissues and cells expressing tumor necrosis factor-alpha (TNFα). This innovative approach aims to enhance the therapeutic index of glucocorticoids, potent anti-inflammatory and immunosuppressive agents, by concentrating their activity at sites of inflammation while minimizing systemic side effects. This technical guide provides a comprehensive overview of the molecular targets, mechanism of action, and relevant experimental protocols for the characterization of this ADC.

The ADC is composed of a human monoclonal antibody that targets human TNFα, conjugated to a glucocorticoid receptor agonist payload via a linker. The anti-TNFα antibody component is a biosimilar of Adalimumab, a well-established therapeutic for a range of autoimmune and inflammatory diseases.[1][2][3]

Molecular Targets

The dual-targeting nature of "this compound" results in two primary molecular targets:

-

Tumor Necrosis Factor-alpha (TNFα): The antibody component of the ADC specifically binds to both soluble and transmembrane forms of TNFα, a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders.[1] By neutralizing TNFα, the ADC can directly mitigate its inflammatory effects.

-

Glucocorticoid Receptor (GR): The small molecule payload is a potent agonist of the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4] Upon release from the ADC within the target cell, the agonist binds to the GR, initiating a cascade of genomic and non-genomic effects that lead to profound anti-inflammatory and immunosuppressive responses.

Mechanism of Action

The mechanism of action of "this compound" is a multi-step process designed for targeted drug delivery and potent, localized anti-inflammatory activity.

-

Targeting and Binding: The anti-TNFα antibody component of the ADC circulates in the bloodstream and selectively binds to TNFα, which is often upregulated at sites of inflammation. This binding can occur with both soluble TNFα and transmembrane TNFα expressed on the surface of immune cells.

-

Internalization: Upon binding to transmembrane TNFα, the ADC-TNFα complex is internalized into the target cell via receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the glucocorticoid receptor agonist is cleaved by lysosomal enzymes. This releases the active GR agonist payload into the cytoplasm.

-

Glucocorticoid Receptor Activation: The released agonist binds to the cytosolic glucocorticoid receptor, which is held in an inactive state in a complex with chaperone proteins like Hsp90.

-

Nuclear Translocation and Gene Regulation: Ligand binding induces a conformational change in the GR, causing its dissociation from the chaperone complex and translocation into the nucleus. In the nucleus, the activated GR homodimerizes and acts as a transcription factor. It can:

-

Transactivation: Bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: Inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is a key mechanism for its anti-inflammatory effects, as it downregulates the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.

-

This targeted delivery mechanism is intended to concentrate the potent anti-inflammatory effects of the glucocorticoid at the site of disease, thereby reducing the systemic exposure and associated adverse effects commonly seen with conventional glucocorticoid therapy.

Quantitative Data

Specific quantitative data for "this compound" is not publicly available. The following tables present representative data for a similar anti-TNFα glucocorticoid ADC as described in patent WO2023220549A1, which is directly related to the compound .[5] This data is for illustrative purposes to demonstrate the expected potency and activity of such a conjugate.

Table 1: In Vitro Inhibition of TNFα-induced Apoptosis

| Compound | IC50 (nM) |

| Representative Anti-TNFα-GR Agonist ADC | 0.5 - 5.0 |

| Anti-TNFα Antibody (Adalimumab biosimilar) | 0.1 - 1.0 |

| Non-targeting Control ADC | > 1000 |

IC50 values were determined in a cell-based assay measuring the inhibition of TNFα-induced cytotoxicity.[5]

Table 2: In Vitro Cytokine Release Inhibition in Human PBMCs

| Cytokine | Representative Anti-TNFα-GR Agonist ADC IC50 (nM) | Dexamethasone IC50 (nM) |

| IL-6 | 1 - 10 | 5 - 20 |

| TNFα | 1 - 10 | 5 - 20 |

| IL-1β | 5 - 25 | 10 - 50 |

IC50 values represent the concentration required to inhibit 50% of the lipopolysaccharide (LPS)-induced cytokine release from peripheral blood mononuclear cells (PBMCs).

Table 3: Glucocorticoid Receptor Binding Affinity

| Compound | Kd (nM) |

| Representative GR Agonist Payload | 0.1 - 1.0 |

| Dexamethasone | 1 - 5 |

Kd (dissociation constant) values were determined using a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques for characterizing glucocorticoid receptor agonists and antibody-drug conjugates.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kd) of the glucocorticoid receptor agonist payload for the human glucocorticoid receptor.

Methodology:

-

Preparation of GR-containing cell lysate: Human cells overexpressing the glucocorticoid receptor (e.g., HEK293-GR) are harvested and lysed in a suitable buffer to obtain a cytosolic fraction containing the GR.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the GR-containing lysate in the presence of increasing concentrations of the unlabeled test compound (GR agonist payload).

-

Incubation: The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation.

NF-κB Reporter Gene Assay

Objective: To assess the ability of the GR agonist to inhibit NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: A human cell line (e.g., HEK293 or A549) is co-transfected with a plasmid encoding the human glucocorticoid receptor and a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Compound Treatment: The transfected cells are pre-treated with increasing concentrations of the GR agonist payload or the full ADC for a specified period (e.g., 1-2 hours).

-

NF-κB Activation: The cells are then stimulated with a known NF-κB activator, such as TNFα or Interleukin-1β (IL-1β), for a further incubation period (e.g., 6-8 hours).

-

Reporter Gene Assay: The activity of the reporter gene is measured according to the manufacturer's instructions (e.g., measuring luminescence for luciferase or colorimetric change for SEAP).

-

Data Analysis: The results are expressed as the percentage of inhibition of NF-κB activity relative to the stimulated control. The IC50 value is calculated using a sigmoidal dose-response curve fit.

In Vitro Cytokine Release Assay

Objective: To evaluate the potency of the ADC in inhibiting the release of pro-inflammatory cytokines from human immune cells.

Methodology:

-

Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Plating and Treatment: The PBMCs are plated in a 96-well plate and treated with increasing concentrations of the "this compound" ADC, a non-targeting control ADC, the unconjugated anti-TNFα antibody, and a reference glucocorticoid (e.g., dexamethasone).

-

Stimulation: After a pre-incubation period (e.g., 1 hour), the cells are stimulated with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or a cocktail of cytokines to induce cytokine production.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection and Analysis: The cell culture supernatants are collected, and the concentrations of various cytokines (e.g., TNFα, IL-6, IL-1β, IL-10) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the test articles compared to the stimulated control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To assess the therapeutic efficacy of the ADC in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization approximately 21 days later.

-

Treatment: Once clinical signs of arthritis appear (e.g., paw swelling and redness), the mice are randomized into treatment groups and administered "this compound" ADC, a non-targeting control ADC, the anti-TNFα antibody alone, a vehicle control, and a positive control (e.g., a systemic corticosteroid). The ADC is typically administered intravenously.

-

Clinical Scoring: The severity of arthritis in each paw is assessed daily or every other day using a macroscopic scoring system (e.g., 0-4 scale, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity). The total clinical score per mouse is the sum of the scores for all four paws.

-

Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological analysis. The joints are sectioned, stained (e.g., with hematoxylin and eosin), and scored for inflammation, pannus formation, cartilage damage, and bone erosion.

-

Data Analysis: The clinical scores and histopathological scores are compared between the treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Visualizations

Signaling Pathway of Glucocorticoid Receptor

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Mechanism of Action of Anti-TNFα-GR Agonist ADC

References

- 1. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adalimumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2023220549A1 - Human tumor necrosis factor alpha antibody glucocorticoid conjugates - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal is a novel compound designed for targeted delivery of a glucocorticoid receptor (GR) agonist. It is a conjugate of an anti-human TNFα antibody and a GR agonist, intended for the study of autoimmune and inflammatory diseases[1][2]. These application notes provide detailed protocols for the in vitro characterization of "this compound" to evaluate its efficacy and mechanism of action. The following protocols are standard assays for assessing the activity of GR agonists.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. In its inactive state, GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperones, and translocates to the nucleus. In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression[3][4][5][6]. This signaling cascade ultimately modulates various physiological processes, including inflammation, metabolism, and the immune response.

Caption: Glucocorticoid Receptor Signaling Pathway.

Key In Vitro Assays

A panel of in vitro assays is crucial to determine the pharmacological profile of "this compound". The following protocols describe methods to assess its binding affinity to GR, its ability to induce GR-mediated gene transcription, and its effect on the expression of downstream target genes.

Glucocorticoid Receptor Binding Affinity Assay

This assay determines the affinity of the test compound for the glucocorticoid receptor. A common method is a competitive binding assay using a fluorescently labeled GR ligand.

Experimental Workflow

Caption: Workflow for GR Binding Affinity Assay.

Protocol: Fluorescence Polarization-Based GR Binding Assay

This protocol is adapted from commercially available kits[7][8].

Materials:

-

Recombinant Human Glucocorticoid Receptor (GR)

-

Fluormone™ GS Red (or other suitable fluorescent GR ligand)

-

GR Screening Buffer

-

Dexamethasone (as a positive control)

-

"this compound" (test compound)

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of the "this compound" and dexamethasone in GR Screening Buffer. The final concentration should cover a range appropriate to determine the IC50 value.

-

Prepare a working solution of GR protein and the fluorescent ligand in GR Screening Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted test compound or control.

-

Add the GR protein solution to each well.

-

Add the fluorescent ligand solution to each well.

-

Include control wells:

-

Negative Control (0% inhibition): Buffer, GR protein, and fluorescent ligand.

-

Positive Control (100% inhibition): Buffer, GR protein, fluorescent ligand, and a saturating concentration of dexamethasone.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped for FP measurements.

-

-

Data Analysis:

-

The IC50 value, the concentration of the test compound that inhibits 50% of the fluorescent ligand binding, is calculated by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

| Compound | IC50 (nM) |

| Dexamethasone (Control) | e.g., 5 |

| This compound | Result |

Glucocorticoid Receptor Transactivation (Reporter) Assay

This assay measures the ability of a compound to activate the transcriptional activity of GR. It utilizes a host cell line co-transfected with a GR expression vector and a reporter vector containing a GR-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

Experimental Workflow

Caption: Workflow for GR Transactivation Assay.

Protocol: Luciferase-Based Reporter Assay

This protocol is based on established methods for GR transactivation assays[9][10].

Materials:

-

A suitable cell line (e.g., HEK293, A549)

-

Expression plasmid for human GR

-

Reporter plasmid containing GREs upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and serum

-

Dexamethasone (as a positive control)

-

"this compound" (test compound)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the "this compound" or dexamethasone.

-

-

Incubation:

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

-

Data Analysis:

-

The EC50 value, the concentration of the test compound that produces 50% of the maximal response, is calculated by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

| Compound | EC50 (nM) | Max Fold Activation |

| Dexamethasone (Control) | e.g., 1 | e.g., 20 |

| This compound | Result | Result |

Target Gene Expression Analysis (qPCR)

This assay quantifies the effect of the test compound on the mRNA expression of endogenous GR target genes.

Experimental Workflow

Caption: Workflow for qPCR-based Target Gene Expression Analysis.

Protocol: Quantitative Real-Time PCR (qPCR)

This protocol is a standard method for analyzing gene expression[11][12][13].

Materials:

-

A GR-responsive cell line (e.g., A549)

-

Cell culture medium and serum

-

Dexamethasone (as a positive control)

-

"this compound" (test compound)

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for GR target genes (e.g., GILZ, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment:

-

Plate cells and treat with various concentrations of "this compound" or dexamethasone for a specified time (e.g., 6-24 hours).

-

-

RNA Isolation:

-

Isolate total RNA from the treated cells using an RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Data Presentation

| Treatment | Concentration (nM) | Relative mRNA Expression (Fold Change vs. Vehicle) |

| GILZ | ||

| Dexamethasone | e.g., 100 | Result |

| This compound | e.g., 100 | Result |

| FKBP5 | ||

| Dexamethasone | e.g., 100 | Result |

| This compound | e.g., 100 | Result |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of "this compound". By determining its binding affinity, transactivation potential, and its effect on target gene expression, researchers can gain valuable insights into its potency, efficacy, and mechanism of action as a glucocorticoid receptor agonist. These assays are essential for the preclinical evaluation and development of this and other novel GR-targeting compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. origene.com [origene.com]

Application Note: Cell-Based Assays for Evaluating Glucocorticoid Receptor Agonist ADC Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) that utilize glucocorticoid receptor (GR) agonists as payloads represent a promising therapeutic strategy. These ADCs are designed to deliver potent anti-inflammatory and pro-apoptotic agents directly to target cells, thereby increasing efficacy while minimizing the systemic side effects associated with conventional glucocorticoid therapy[1][2]. The mechanism involves the targeted delivery of the ADC, internalization, and subsequent release of the GR agonist payload into the cytoplasm. The agonist then binds to and activates the glucocorticoid receptor, initiating a signaling cascade that modulates gene expression.

Evaluating the biological activity of these complex therapeutics requires a suite of robust cell-based assays. These assays are essential for confirming the mechanism of action, quantifying potency, and selecting lead candidates during drug development. This document provides detailed protocols for key cell-based assays used to characterize the activity of GR agonist ADCs, including reporter gene assays for receptor activation and cytotoxicity assays to measure cell viability.

Glucocorticoid Receptor (GR) Signaling Pathway

Upon release from the ADC within the cell, the agonist payload diffuses through the cytoplasm and binds to the GR, which is typically sequestered in an inactive complex with chaperone proteins like heat shock protein 90 (HSP90)[3][4]. Ligand binding induces a conformational change in the GR, causing it to dissociate from the chaperone complex[3][4]. The activated GR-agonist complex then translocates to the nucleus. In the nucleus, it homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription[5][6]. This modulation of gene expression ultimately leads to the desired pharmacological effect, such as apoptosis in cancer cells or suppression of inflammatory responses.

Key Cell-Based Assays and Protocols

GR Activation Reporter Gene Assay

This assay quantifies the ability of the ADC's payload to activate the GR and drive the expression of a reporter gene (e.g., luciferase) under the control of GREs.[7][8][9] It is a direct measure of receptor engagement and transcriptional activation.

Experimental Workflow Diagram

Protocol: GR Activation Luciferase Reporter Assay

This protocol is adapted for a 96-well plate format using a cell line stably transfected with a GRE-luciferase reporter construct.[9]

-

Cell Seeding:

-

Culture and harvest cells (e.g., AZ-GR HeLa cells) during their logarithmic growth phase.[9]

-

Resuspend cells in the appropriate culture medium to a density of 2 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate. This corresponds to 20,000 cells per well.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the GR agonist ADC and a positive control (e.g., dexamethasone) in culture medium.

-